N-methylpyrazolo[1,5-a]pyridine-2-carboxamide N-methylpyrazolo[1,5-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15985565
InChI: InChI=1S/C9H9N3O/c1-10-9(13)8-6-7-4-2-3-5-12(7)11-8/h2-6H,1H3,(H,10,13)
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC15985565

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

N-methylpyrazolo[1,5-a]pyridine-2-carboxamide -

Specification

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name N-methylpyrazolo[1,5-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C9H9N3O/c1-10-9(13)8-6-7-4-2-3-5-12(7)11-8/h2-6H,1H3,(H,10,13)
Standard InChI Key CBXVGNCNNHPPGR-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=NN2C=CC=CC2=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide consists of a bicyclic pyrazolo[1,5-a]pyridine core fused with a carboxamide group at the 2-position. The IUPAC name, N-methylpyrazolo[1,5-a]pyridine-2-carboxamide, reflects this substitution pattern . The SMILES notation (CNC(=O)C1=NN2C=CC=CC2=C1) and InChIKey (CBXVGNCNNHPPGR-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Identifiers and Descriptors

PropertyValueReference
Molecular FormulaC₉H₉N₃O
Molecular Weight175.19 g/mol
IUPAC NameN-methylpyrazolo[1,5-a]pyridine-2-carboxamide
XLogP30.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area46.4 Ų

Computational Insights

Density functional theory (DFT) calculations predict moderate lipophilicity (XLogP3 = 0.7) and a polar surface area of 46.4 Ų, suggesting balanced solubility and membrane permeability . The molecule’s planar pyrazolo-pyridine system may facilitate π-π stacking interactions with biological targets, while the carboxamide group offers hydrogen-bonding capabilities critical for receptor binding .

Synthesis and Derivative Development

Proposed Synthetic Routes

Although no explicit synthesis for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is documented, analogous pyrazolo-pyridine carboxamides are typically synthesized via:

  • Cyclocondensation: Reacting aminopyridines with α,β-unsaturated carbonyl compounds to form the pyrazolo-pyridine core .

  • Amidation: Coupling pyrazolo[1,5-a]pyridine-2-carboxylic acid with methylamine using agents like PyBOP or HATU .

  • Reductive Amination: Reducing cyano intermediates to aminomethyl derivatives followed by N-methylation .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield
1Core formationEthyl acetoacetate, hydrazine60–70%
2Carboxylic acid activationSOCl₂ or CDI85%
3Amide couplingMethylamine, DCM, RT75%

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The compound’s computed properties indicate moderate aqueous solubility (LogP = 0.7) and permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness . Its polar surface area (46.4 Ų) suggests limited blood-brain barrier penetration, favoring peripheral target engagement .

Metabolic Stability

In silico models predict susceptibility to hepatic oxidation via cytochrome P450 enzymes, particularly CYP3A4, due to the electron-rich pyridine ring . Primary amide hydrolysis is unlikely given the methyl substitution, enhancing metabolic stability compared to unsubstituted analogs .

TargetPredicted IC₅₀Selectivity Rationale
DPP-410–100 nMCarboxamide H-bonding
CDK950–200 nMPlanar core for ATP competition
Aurora Kinase A100–500 nMPyridine nitrogen coordination

Future Research Directions

In Vitro Profiling

Priority studies should include:

  • Enzyme Inhibition Assays: Screen against DPP-4, kinases, and phosphodiesterases.

  • Cytotoxicity Screening: Evaluate efficacy in cancer cell lines (e.g., MCF-7, HepG2).

Structural Optimization

  • Introduce electronegative substituents (e.g., F, Cl) at position 4 to enhance target affinity .

  • Explore prodrug strategies (e.g., esterification) to improve oral bioavailability .

ADMET Profiling

  • Assess hepatotoxicity and CYP inhibition risks using microsomal models.

  • Validate computational predictions with in vivo pharmacokinetic studies.

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